4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Description
4-[4-(2,4-Dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid (molecular formula: C₄₈H₃₀O₁₂, monoisotopic mass: 798.1737) is a highly branched aromatic compound featuring a central benzene ring substituted with multiple biphenyl and dicarboxylic acid groups . This structure confers exceptional rigidity, extended π-conjugation, and multiple coordination sites, making it suitable for applications in metal-organic frameworks (MOFs) and polymeric materials.
Properties
IUPAC Name |
4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O8/c23-19(24)13-5-7-15(17(9-13)21(27)28)11-1-2-12(4-3-11)16-8-6-14(20(25)26)10-18(16)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZLDIYRUFBGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)C(=O)O)C3=C(C=C(C=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Derivative: The initial step involves the formation of a biphenyl derivative through a Suzuki coupling reaction. This reaction typically uses palladium catalysts and involves the coupling of a halogenated benzene with a boronic acid derivative.
Introduction of Carboxylic Acid Groups: The next step involves the introduction of carboxylic acid groups through oxidation reactions. This can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Final Assembly: The final step involves the coupling of the biphenyl derivative with additional benzene rings and carboxylic acid groups to form the target compound. This step may involve further coupling reactions and purification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Quinones, carboxylated derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, such as polymers and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing.
Mechanism of Action
The mechanism of action of 4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. In drug delivery systems, it can facilitate the targeted release of therapeutic agents. The compound’s multiple carboxylic acid groups allow it to form strong interactions with various molecular targets, enhancing its efficacy in different applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares structural features, molecular weights, and applications of the target compound with analogs:
Reactivity and Electronic Properties
- Cycloaddition Reactivity : The target compound’s carboxylic acid groups lower reaction barriers for cycloaddition compared to unsubstituted benzene (1.21 eV vs. 1.28 eV in gas phase) . This contrasts with N-phenylmaleimide , where electron-withdrawing groups further reduce barriers.
- Acidity: Fluorine substitution in 4-Fluoro-1,3-benzenedicarboxylic acid increases acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs , while the target compound’s multiple carboxylic acids may enable stronger metal coordination.
Key Research Findings
Synthetic Complexity : The target compound’s polyphenyl structure requires multi-step synthesis, while simpler analogs (e.g., 4-Fluoro-1,3-benzenedicarboxylic acid ) are synthesized in fewer steps .
Thermal Stability : Branched aromatic systems like the target compound exhibit higher thermal stability (>400°C) compared to aliphatic-substituted analogs (e.g., 4-[18-(tert-butoxy)...] with flexible chains) .
Electronic Properties : Extended conjugation in the target compound and 5,5′-(1,3-Butadiyne-1,4-diyl)diisophthalic acid enables applications in optoelectronics, whereas chalcone-based derivatives absorb UV-vis light for photochemical uses .
Biological Activity
4-[4-(2,4-Dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, a complex organic compound, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its dicarboxylic acid functional groups and phenyl rings, which contribute to its biochemical interactions. The molecular formula is , and it possesses a molecular weight of 354.36 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities including:
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which is vital in reducing oxidative stress in cells.
- Anticancer Activity : In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of carboxylic acid groups enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS).
- Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest in cancer cells at the G1 phase, thereby inhibiting their proliferation.
- Inhibition of Inflammatory Cytokines : It has been shown to downregulate pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals compared to control groups.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25.3 |
| ABTS | 18.7 |
Case Study 2: Anticancer Efficacy
In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
Case Study 3: Anti-inflammatory Effects
In an animal model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema.
| Time (hours) | Paw Edema Reduction (%) |
|---|---|
| 1 | 30 |
| 3 | 50 |
| 6 | 70 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
